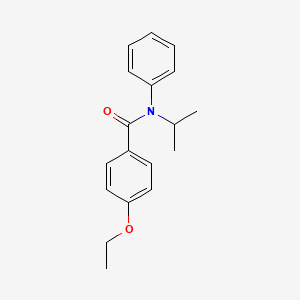

4-Ethoxy-N-isopropyl-N-phenylbenzamide

Description

Structure

3D Structure

Properties

CAS No. |

618443-29-1 |

|---|---|

Molecular Formula |

C18H21NO2 |

Molecular Weight |

283.4 g/mol |

IUPAC Name |

4-ethoxy-N-phenyl-N-propan-2-ylbenzamide |

InChI |

InChI=1S/C18H21NO2/c1-4-21-17-12-10-15(11-13-17)18(20)19(14(2)3)16-8-6-5-7-9-16/h5-14H,4H2,1-3H3 |

InChI Key |

NEMWLGIZSYWOJU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethoxy N Isopropyl N Phenylbenzamide and Analogues

Strategies for Amide Bond Formation in N-Phenylbenzamide Synthesis

The formation of the amide bond between a benzoic acid derivative and an aniline (B41778) derivative is the central transformation in the synthesis of N-phenylbenzamides. Two principal strategies have emerged as the most prevalent and versatile: coupling reagent-mediated condensation and acyl chloride-based amidation.

Coupling reagents are indispensable tools in modern amide synthesis, facilitating the reaction between a carboxylic acid and an amine under mild conditions by activating the carboxylic acid. A variety of coupling reagents are available, each with its own mechanism of action and suitability for specific substrates.

Commonly employed coupling reagents include carbodiimides, phosphonium salts, and uronium salts. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), are widely used due to their effectiveness and relatively low cost. The reaction proceeds through the formation of an O-acylisourea intermediate, which is then attacked by the amine to form the amide bond. To minimize side reactions and reduce racemization in the case of chiral substrates, additives like 1-hydroxybenzotriazole (HOBt) are often used in conjunction with carbodiimides. iris-biotech.denih.gov

Phosphonium reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and uronium reagents, like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU), are known for their high efficiency, even with sterically hindered substrates. bachem.comacs.org These reagents convert the carboxylic acid into a highly reactive activated ester, which readily undergoes nucleophilic attack by the amine. For the synthesis of sterically hindered amides, specialized reagents and conditions may be necessary to achieve satisfactory yields. chimia.chnih.gov

The choice of coupling reagent can significantly impact the reaction outcome, and screening of different reagents is often necessary to identify the optimal conditions for a particular substrate pair.

Table 1: Comparison of Common Coupling Reagents in Amide Synthesis

| Coupling Reagent | Activating Species | Common Additives | Key Advantages |

| DCC, EDC | O-Acylisourea | HOBt, HOSu | Cost-effective, widely used |

| BOP, PyBOP | Acyloxyphosphonium salt | - | High reactivity, good for hindered substrates |

| HBTU, HATU | Activated ester | - | Fast reaction rates, low racemization |

| COMU | Activated ester | - | High efficiency, stable |

The reaction of an acyl chloride with an amine, often referred to as the Schotten-Baumann reaction, is a classic and robust method for amide bond formation. This approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, typically using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then treated with the amine in the presence of a base to neutralize the hydrogen chloride byproduct.

This method is particularly useful for large-scale syntheses due to the relatively low cost of the reagents. The reaction is generally fast and high-yielding. A variety of bases can be employed, including tertiary amines like triethylamine (Et₃N) and pyridine, or an aqueous base such as sodium hydroxide. The choice of base and solvent can influence the reaction rate and the ease of product isolation. researchgate.net For instance, a two-phase system with an organic solvent for the reactants and an aqueous phase for the base and byproduct salt can simplify the workup procedure.

Incorporation of Ethoxy and Isopropyl Moieties

The synthesis of 4-Ethoxy-N-isopropyl-N-phenylbenzamide requires the specific introduction of the 4-ethoxy group on the benzoyl moiety and the N-isopropyl group on the aniline nitrogen. These substitutions can be achieved through various synthetic strategies, either by starting with pre-functionalized building blocks or by introducing the groups at a later stage of the synthesis.

The 4-ethoxy group is typically introduced onto the benzoic acid framework through a Williamson ether synthesis. nih.gov This reaction involves the deprotonation of a 4-hydroxybenzoic acid derivative with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an ethyl halide (e.g., ethyl bromide or ethyl iodide).

Alternatively, one could start with 4-ethoxybenzoic acid, which is commercially available or can be synthesized from 4-hydroxybenzoic acid. The synthesis of 4-hydroxybenzoic acid itself can be achieved through various methods, including the Kolbe-Schmitt reaction of potassium phenoxide with carbon dioxide. dovepress.com

The N-isopropyl group can be introduced onto the aniline nitrogen through several methods. One common approach is the reductive amination of aniline with acetone. This reaction involves the formation of an imine intermediate, which is then reduced in situ to the secondary amine, N-isopropylaniline.

Another method is the direct N-alkylation of aniline or a substituted aniline with an isopropyl halide (e.g., 2-bromopropane). This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. However, overalkylation to form the tertiary amine can be a competing side reaction. mdpi.com For the synthesis of the target molecule, N-isopropylaniline is a key intermediate.

Optimized Reaction Conditions and Solvents in Benzamide (B126) Synthesis

The optimization of reaction conditions, including the choice of solvent, temperature, and stoichiometry of reagents, is crucial for achieving high yields and purity in benzamide synthesis.

The choice of solvent can significantly influence the solubility of reactants and reagents, as well as the reaction rate. Common solvents for coupling reagent-mediated reactions include dichloromethane (DCM), N,N-dimethylformamide (DMF), and acetonitrile (MeCN). For acyl chloride-based amidations, aprotic solvents like toluene, tetrahydrofuran (THF), or DCM are often used. dovepress.commdpi.com In recent years, there has been a growing interest in the use of more environmentally friendly or "green" solvents for amide synthesis. mdpi.com

Reaction temperature is another critical parameter. While many amidation reactions proceed efficiently at room temperature, heating may be required for less reactive or sterically hindered substrates. Conversely, cooling the reaction mixture may be necessary to control exothermic reactions, particularly in acyl chloride-based protocols.

The stoichiometry of the reactants and reagents also plays a vital role. In coupling reactions, a slight excess of the amine and coupling reagent relative to the carboxylic acid is often used to ensure complete conversion. In acyl chloride reactions, at least one equivalent of base per equivalent of acyl chloride is required to neutralize the generated HCl.

Table 2: General Reaction Parameters for Benzamide Synthesis

| Parameter | Coupling Reagent-Mediated | Acyl Chloride-Based |

| Typical Solvents | DCM, DMF, MeCN, THF | Toluene, THF, DCM, Biphasic systems |

| Typical Temperature | 0 °C to room temperature | 0 °C to reflux |

| Common Bases | DIPEA, Et₃N, NMM | Et₃N, Pyridine, NaOH (aq) |

| Stoichiometry | Acid (1 eq), Amine (1-1.2 eq), Coupling Reagent (1-1.2 eq) | Acyl Chloride (1 eq), Amine (1-1.2 eq), Base (≥1 eq) |

Investigation of Mild Reaction Conditions

The formation of amide bonds traditionally requires harsh conditions or the use of coupling reagents that generate significant chemical waste. To circumvent these issues, enzymatic catalysis, particularly using lipases, has emerged as a powerful tool for amide synthesis under mild conditions. These biocatalytic methods are valued for their high selectivity and operation at lower temperatures, which reduces energy consumption and minimizes side reactions.

Research into the enzymatic synthesis of amides has frequently utilized Candida antarctica lipase B (CALB), a robust and versatile enzyme that can catalyze amidation directly from carboxylic acids and amines in non-aqueous media. The key to this process is the removal of water, a byproduct of the reaction, which can otherwise lead to the hydrolysis of the amide product. This is often achieved by adding molecular sieves to the reaction mixture.

Detailed studies have been conducted to optimize reaction parameters for CALB-catalyzed amidation. The effect of temperature is a critical factor influencing both the reaction rate and enzyme stability. In a study on the amidation of octanoic acid with benzylamine, a model reaction for this transformation, the optimal temperature was found to be 60 °C. At this temperature, a conversion rate of over 99% was achieved in just 60 minutes. Lower temperatures resulted in significantly slower reactions, while higher temperatures did not offer a substantial increase in the reaction rate. This enzymatic approach provides an efficient and sustainable pathway to amides with high yields and purity, avoiding the need for harsh reagents.

| Temperature (°C) | Reaction Time (min) | Conversion Rate (%) |

|---|---|---|

| 25 | 30 | 78 |

| 50 | 60 | >99 |

| 60 | 30 | >99 |

Evaluation of Sustainable Solvent Systems for Amidation

The selection of a solvent is paramount in developing green chemical processes. Many conventional amide synthesis protocols rely on polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (DCM). However, these solvents are associated with significant environmental and health concerns, prompting a concerted effort to identify and implement greener alternatives.

The ideal green solvent should be derived from renewable resources, be biodegradable, have low toxicity, and be easily recyclable. In the context of enzymatic amidation, the solvent must also be compatible with the enzyme, maintaining its catalytic activity. A screening of various solvents for the CALB-catalyzed amidation revealed that several sustainable options outperform traditional ones.

Among the tested green solvents, cyclopentyl methyl ether (CPME) and propylene carbonate (PC) were identified as the most promising, achieving reaction conversions of over 99% in 30 minutes. Other bio-based solvents like 2-methyltetrahydrofuran (2-MeTHF) also show potential as effective replacements for conventional hazardous solvents in amide synthesis. These findings demonstrate that sustainable solvent systems can be successfully integrated into amidation reactions without compromising efficiency, paving the way for more environmentally benign manufacturing processes.

| Solvent | Conversion Rate after 30 min (%) | Classification |

|---|---|---|

| Cyclopentyl Methyl Ether (CPME) | >99 | Green |

| Propylene Carbonate (PC) | >99 | Green |

| Acetonitrile | Relatively Low | Conventional |

| 2-Methyltetrahydrofuran (2-MeTHF) | Effective | Green |

| Diisopropyl Ether (DIPE) | Effective | Green |

Synthesis of Key Precursors and Intermediates for this compound

4-Ethoxybenzoic Acid

4-Ethoxybenzoic acid is an aromatic carboxylic acid that serves as the acyl donor in the amidation reaction. A common and well-established method for its synthesis is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide.

In this specific synthesis, the starting material is 4-hydroxybenzoic acid, a compound that can be produced from renewable feedstocks through microbial fermentation using engineered E. coli. The phenolic hydroxyl group of 4-hydroxybenzoic acid is first deprotonated with a suitable base, such as sodium hydroxide, to form a sodium phenoxide intermediate. This nucleophilic phenoxide then reacts with an ethylating agent, typically an ethyl halide like ethyl bromide or ethyl iodide, in an SN2 reaction to form the ether linkage, yielding 4-ethoxybenzoic acid. The reaction is versatile and widely used in both laboratory and industrial settings.

N-isopropyl-N-phenylamine

N-isopropyl-N-phenylamine, also known as N-isopropylaniline, is a secondary amine that acts as the nucleophile in the final amidation step. It is an important intermediate used in the synthesis of dyes and other chemicals. One effective method for its synthesis is catalytic distillation, reacting aniline and isopropanol over a Cu-Cr/Al₂O₃ catalyst. This process can achieve a high conversion of aniline (99%) and excellent selectivity for N-isopropylaniline (99.5%) under optimized conditions, which include a specific mole ratio of reactants and column temperature.

Another prevalent method is reductive amination. This reaction involves the condensation of aniline with a ketone, in this case, acetone, to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary amine. The reduction can be accomplished using various reducing agents, with sodium borohydride being a common choice. This one-pot procedure is a highly flexible and widely used method for synthesizing a broad range of amines.

Structural Characterization and Conformational Analysis of 4 Ethoxy N Isopropyl N Phenylbenzamide

Crystallographic Studies of N-Phenylbenzamide Derivatives

While a specific single-crystal X-ray diffraction study for 4-Ethoxy-N-isopropyl-N-phenylbenzamide is not publicly available, extensive research on analogous N-phenylbenzamides provides a robust framework for understanding its likely solid-state structure.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For N-phenylbenzamide derivatives, these studies reveal crucial details about the molecular conformation, including the relative orientations of the phenyl rings and the geometry of the central amide bond.

In a closely related compound, 4-methoxy-N-phenylbenzamide, X-ray diffraction analysis showed that the molecule adopts a twisted conformation. nih.govnih.gov The dihedral angle, which is the angle between the planes of the two benzene (B151609) rings, was found to be 65.18(4)°. nih.govnih.gov The central amide group is also twisted with respect to both aromatic rings. nih.gov Specifically, the dihedral angles between the amide plane and the phenyl and 4-methoxybenzene rings are 34.70(8)° and 30.62(8)°, respectively. nih.gov

Table 1: Crystallographic Data for the Analogous Compound 4-methoxy-N-phenylbenzamide nih.gov

| Parameter | Value |

| Chemical Formula | C₁₄H₁₃NO₂ |

| Molecular Weight | 227.25 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.308(3) |

| b (Å) | 7.709(4) |

| c (Å) | 14.109(7) |

| α (°) | 96.911(8) |

| β (°) | 99.210(8) |

| γ (°) | 90.511(9) |

| Volume (ų) | 565.5(5) |

| Z | 2 |

Polymorphism, the ability of a substance to exist in more than one crystal form, is a common phenomenon in organic molecules, including N-phenylbenzamide derivatives. nih.govsfasu.edu Different polymorphs of the same compound can exhibit distinct physical properties. When these different crystal forms contain molecules with different conformations, it is termed conformational polymorphism. nih.govsfasu.edu

Molecular Conformation and Intramolecular Interactions

The rotation around the C(O)-N amide bond.

The rotation of the N-phenyl ring relative to the amide plane.

The rotation of the 4-ethoxybenzoyl group relative to the amide plane.

The rotation within the ethoxy and isopropyl substituents.

While rotation around the C(O)-N bond is restricted due to its partial double-bond character, the rotations of the aryl rings are more facile. Studies on related N-phenylbenzamides have shown that the conformation is generally consistent but can be influenced by the crystal packing forces. mdpi.com In some cases, the phenyl and benzamide (B126) groups can be nearly perpendicular to each other. mdpi.com The presence of the N-isopropyl group in this compound will significantly influence the rotational barrier around the N-C(phenyl) bond, likely favoring a conformation that minimizes steric clashes between the isopropyl methyl groups and the ortho hydrogens of the N-phenyl ring.

In the absence of the classic N-H donor for hydrogen bonding in this compound, the crystal packing will be predominantly governed by weaker non-covalent interactions. These interactions are crucial in dictating the supramolecular assembly of the molecules in the solid state.

C-H···O Hydrogen Bonds: These interactions are expected to be significant. The carbonyl oxygen of the amide group is a strong hydrogen bond acceptor and can interact with various C-H donors, such as the aromatic protons and the aliphatic protons of the isopropyl and ethoxy groups.

C-H···π Interactions: The electron-rich π systems of the two aromatic rings can act as acceptors for hydrogen bonds from C-H groups of neighboring molecules.

In the crystal structure of 4-methoxy-N-phenylbenzamide, molecules are linked by N-H···O hydrogen bonds, forming chains. nih.gov For this compound, the absence of the N-H proton means that C-H···O and other weak interactions will play a more dominant role in the crystal packing.

Advanced Spectroscopic Characterization of this compound

While dedicated research-grade spectra for this compound are not widely published, its structural features can be predicted based on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would be complex. The aromatic region would show distinct signals for the protons on the 4-ethoxyphenyl ring and the N-phenyl ring. The ethoxy group would exhibit a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The isopropyl group would show a septet for the methine proton and a doublet for the two methyl groups. The chemical shifts of the protons close to the amide group would be influenced by the anisotropic effect of the carbonyl and aromatic rings.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the 18 carbon atoms. The carbonyl carbon would appear at a characteristic downfield shift (around 170 ppm). The aromatic carbons would resonate in the 110-160 ppm region, with the carbon attached to the ethoxy group being significantly shielded. The aliphatic carbons of the ethoxy and isopropyl groups would appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: The IR spectrum would provide key information about the functional groups present. A strong absorption band corresponding to the C=O stretching vibration of the tertiary amide would be expected in the region of 1630-1680 cm⁻¹. The absence of a band for N-H stretching (typically around 3300 cm⁻¹) would confirm the N,N-disubstituted nature of the amide. Other characteristic bands would include C-O stretching for the ethoxy group and C-H stretching for the aromatic and aliphatic parts of the molecule.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound (C₁₈H₂₁NO₂), which is 283.36 g/mol . High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition. The fragmentation pattern would likely involve cleavage at the amide bond, leading to characteristic fragment ions corresponding to the benzoyl and N-isopropyl-N-phenylamine moieties.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Features |

| ¹H NMR | Aromatic protons (multiplets), ethoxy group (quartet and triplet), isopropyl group (septet and doublet). |

| ¹³C NMR | Amide carbonyl carbon (~170 ppm), aromatic carbons (110-160 ppm), aliphatic carbons (upfield region). |

| IR (cm⁻¹) | Strong C=O stretch (1630-1680), absence of N-H stretch, C-O stretch, aromatic and aliphatic C-H stretches. |

| MS (m/z) | Molecular ion peak corresponding to C₁₈H₂₁NO₂. Fragmentation pattern showing cleavage of the amide bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

A thorough search for ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound yielded no specific experimental results. While NMR data for related structures and isomers can be found, this information is not directly applicable for a scientifically accurate characterization of the title compound. For instance, predicted ¹H NMR data for the simpler compound 4-Ethoxybenzamide is available, but this does not account for the N-isopropyl and N-phenyl substitutions which would significantly alter the chemical shifts and coupling constants. hmdb.ca The absence of fluorine in the molecular structure of this compound makes ¹⁹F NMR spectroscopy irrelevant for this particular compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) data, which would provide a precise experimental determination of the compound's molecular weight and elemental composition, is not available in the searched scientific literature and databases. While a computed exact mass of 283.157228913 Da is listed in the PubChem database, this is a theoretical value and not the result of an experimental HRMS analysis. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

No published studies performing a Hirshfeld surface analysis on the crystal structure of this compound could be located. This type of analysis is crucial for understanding the intermolecular interactions that govern the crystal packing of a compound. While there are numerous examples of Hirshfeld surface analysis for other organic molecules, which demonstrate its utility in elucidating interactions such as hydrogen bonds and π-π stacking, this specific analysis has not been reported for the title compound. nih.govnih.govresearchgate.netresearchgate.net

Computational and Theoretical Investigations of 4 Ethoxy N Isopropyl N Phenylbenzamide

Quantum Chemical Studies and Density Functional Theory (DFT) Applications

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the electronic structure and intrinsic properties of a molecule. DFT methods offer a balance between computational cost and accuracy, making them a popular choice for studying medium to large-sized organic molecules like 4-Ethoxy-N-isopropyl-N-phenylbenzamide.

Geometry Optimization and Electronic Structure Calculations

The first step in the computational analysis of a molecule is to determine its most stable three-dimensional conformation, known as geometry optimization. For this compound, this process is typically performed using DFT calculations. A common and effective method involves the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. ornl.govresearchgate.net This is often paired with a Pople-style basis set, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), to accurately describe the distribution of electrons. researchgate.netnih.gov

The optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the minimum energy structure on the potential energy surface. The successful optimization yields key electronic properties such as the total energy, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity.

Table 1: Computed Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-ethoxy-N-phenyl-N-propan-2-ylbenzamide | PubChem |

| Molecular Formula | C18H21NO2 | PubChem |

| Molecular Weight | 283.4 g/mol | PubChem |

| XLogP3-AA | 4.1 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

This table contains data computed by PubChem. nih.gov

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra.

The analysis calculates the harmonic vibrational frequencies corresponding to the different normal modes of the molecule. Each vibrational mode can be visualized to understand the specific atomic motions involved, such as stretching, bending, and torsional movements. The calculated frequencies for this compound can then be compared with experimental spectroscopic data, if available, to validate the computational model. Theoretical vibrational spectra are invaluable for assigning the bands observed in experimental IR and Raman spectra. nih.gov

Table 2: Illustrative Vibrational Frequency Assignments for a Benzamide (B126) Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(C=O) | ~1650-1680 | Carbonyl stretch |

| ν(C-N) | ~1250-1350 | Amide C-N stretch |

| ν(C-O-C) | ~1200-1270 | Ether C-O-C asymmetric stretch |

| γ(C-H) | ~750-850 | Aromatic C-H out-of-plane bend |

Note: The frequencies in this table are illustrative and represent typical ranges for the specified functional groups in benzamide derivatives.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

While DFT is excellent for studying the electronic properties of a single, stable conformation, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and dynamic behavior of flexible molecules like this compound. nih.gov The presence of rotatable bonds, such as those in the ethoxy and isopropyl groups, suggests that the molecule can exist in multiple low-energy conformations.

Molecular Docking and Binding Energy Calculations

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein. scialert.net This is a key step in computational drug discovery and in understanding potential biological activities.

Prediction of Ligand-Target Interactions

The process begins with the three-dimensional structures of both the ligand and the target protein. The ligand's conformation, obtained from methods like DFT or MD simulations, is positioned into the binding site of the protein using a docking algorithm. mdpi.com These algorithms systematically explore different orientations and conformations of the ligand within the binding site to find the most favorable binding pose.

The interactions between this compound and the amino acid residues in the binding site are then analyzed. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For example, the carbonyl oxygen of the benzamide group could act as a hydrogen bond acceptor, while the phenyl and isopropyl groups could engage in hydrophobic interactions. Identifying these key interactions is crucial for understanding the basis of molecular recognition. nih.gov

Evaluation of Binding Affinities and Modes

Docking programs use scoring functions to estimate the binding affinity of the ligand for the protein. dergipark.org.tr These scores are typically expressed in units of energy (e.g., kcal/mol), with lower energy values indicating more favorable binding. By comparing the docking scores of different poses, the most likely binding mode can be identified.

The results of a molecular docking study can be summarized in a table that includes the predicted binding energy and the key interacting residues. This information provides a rational basis for the potential biological activity of this compound and can guide further experimental studies.

Table 3: Illustrative Molecular Docking Results for a Benzamide Ligand

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

| Example Kinase | -8.5 | Tyr23, Leu78, Val86 | Hydrogen Bond, Hydrophobic |

| Example Receptor | -7.9 | Phe154, Trp201, Arg210 | Pi-Pi Stacking, Hydrophobic, Electrostatic |

Note: This table is for illustrative purposes only and does not represent actual docking results for this compound.

Structure-Based Drug Design Principles Applied to Benzamide Scaffolds

Structure-based drug design (SBDD) is a powerful paradigm in medicinal chemistry that relies on the three-dimensional structure of a biological target to design and optimize ligands. For benzamide scaffolds, SBDD has been instrumental in the development of potent and selective inhibitors for various enzyme classes and receptors.

A key aspect of SBDD involves understanding the intricate molecular interactions between the benzamide-containing ligand and its target protein. These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, are crucial for binding affinity and selectivity. nih.gov Computational techniques such as molecular docking and molecular dynamics simulations are employed to predict and analyze these interactions, providing valuable insights for the rational design of novel drug candidates. mdpi.com

For instance, in the design of histone deacetylase (HDAC) inhibitors, a class of anticancer agents, the benzamide group often serves as a zinc-binding group. nih.gov Molecular modeling studies have been used to optimize the linker and cap groups of benzamide-based HDAC inhibitors to enhance their inhibitory potency and selectivity. nih.gov Similarly, in the development of poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, another important cancer target, the benzamide core plays a critical role in binding to the enzyme's active site. nih.gov Molecular docking studies have revealed that the benzamide moiety can form key hydrogen bond interactions with the catalytic pocket of PARP-1. nih.gov

The application of SBDD to benzamide scaffolds is not limited to oncology. Benzamide analogs have been identified as negative allosteric modulators of neuronal nicotinic receptors (nAChRs), which are implicated in various neurological disorders. nih.gov Pharmacophore modeling and structure-activity relationship (SAR) studies have been used to elucidate the structural requirements for nAChR inhibition by benzamide derivatives. nih.gov

Detailed Research Findings for Benzamide Derivatives

The following table summarizes key research findings for various benzamide derivatives, illustrating the application of computational and structure-based design principles. While specific data for this compound is not publicly available, these examples for related compounds highlight the methodologies and types of results obtained in such studies.

| Compound/Scaffold | Target | Key Findings from Computational & SBDD Studies | Reference |

| Benzamide-based HDAC Inhibitors | Histone Deacetylases (HDACs) | Molecular dynamics simulations confirmed the stability of docked ligand-protein complexes. Quantitative structure-activity relationship (QSAR) studies proposed new potent antiproliferative molecules. | nih.gov |

| Benzamide Analogs | Neuronal Nicotinic Acetylcholine Receptors (nAChRs) | Pharmacophore modeling and SAR studies identified key chemical features for antagonistic activity. Virtual screening led to the discovery of a novel chemical class of nAChR ligands. | nih.gov |

| Substituted Benzamides | Acetylcholinesterase (AChE) and β-secretase (BACE1) | Molecular docking studies identified the most promising derivatives, which was in accordance with IC50 measurements. Molecular dynamics simulations suggested that ligands increase the stiffness and decrease the flexibility of the enzyme. | mdpi.com |

| Benzoxazole-Benzamide Conjugates | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Molecular modeling was used to design conjugates that meet the pharmacophoric features of known VEGFR-2 inhibitors. | nih.gov |

| Benzamide Derivatives | Poly(ADP-ribose) polymerase-1 (PARP-1) | Molecular docking studies indicated that the lead compound could bind firmly to the catalytic pocket of PARP-1 through multiple hydrogen bond interactions. | nih.gov |

Interactive Data Table of Benzamide Derivatives and their Properties

The table below provides physicochemical properties for the parent compound, benzamide, and the subject of this article, this compound. This data is foundational for any computational investigation.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | IUPAC Name | Canonical SMILES | InChI Key |

| Benzamide | C₇H₇NO | 121.14 | benzamide | C1=CC=C(C=C1)C(=O)N | KXDAEFPNCMNJSK-UHFFFAOYSA-N |

| This compound | C₁₈H₂₁NO₂ | 283.37 | This compound | CCOC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C(C)C | NEMWLGIZSYWOJU-UHFFFAOYSA-N |

Biological Activity Profiling of 4 Ethoxy N Isopropyl N Phenylbenzamide and Analogues in Vitro Studies

Antimicrobial Activity

The antimicrobial potential of N-phenylbenzamide derivatives has been an area of scientific inquiry, with studies exploring their efficacy against various bacterial and fungal pathogens.

Antibacterial Effects

Another study on N-benzamide derivatives reported that compound 5a, 4-hydroxy-N-phenylbenzamide, showed significant activity against Bacillus subtilis and E. coli, with minimum inhibitory concentration (MIC) values of 6.25 µg/mL and 3.12 µg/mL, respectively. Furthermore, compounds 6b and 6c in the same study displayed notable activity against E. coli and B. subtilis.

A different set of N-phenethylbenzamide derivatives isolated from Piper betle also exhibited potential antibacterial effects. Specifically, compounds 1, 3, and 4 showed activity against Shigella flexneri, Listeria monocytogenes, methicillin-resistant Staphylococcus aureus (MRSA), and vancomycin-resistant Enterococcus faecalis (VRE), with MIC values in the range of 16-32 µg/mL.

It is important to note that these findings are for analogues and the specific antibacterial profile of 4-Ethoxy-N-isopropyl-N-phenylbenzamide remains to be determined through direct testing.

Antifungal Effects

Similar to the antibacterial profile, specific in vitro antifungal data for this compound is not extensively documented. However, research on related N-phenylbenzamide structures indicates potential antifungal properties. A study published in 2023 demonstrated that five synthesized N-phenylbenzamide derivatives (3a-e) were active against the fungus Candida albicans. sigmaaldrich.com This suggests that the N-phenylbenzamide chemical framework may be a viable starting point for developing new antifungal agents. sigmaaldrich.com The study utilized a disk diffusion method to assess the zone of inhibition against C. albicans. sigmaaldrich.com

Further research on other benzamide (B126) derivatives has also shown antifungal potential. While these studies provide a basis for the potential antifungal activity of this class of compounds, dedicated in vitro studies on this compound are necessary to ascertain its specific antifungal efficacy.

Anticancer Activity

The anticancer properties of benzamide derivatives have been a significant focus of research, with numerous studies investigating their cytotoxic effects against various cancer cell lines and their mechanisms of action.

In Vitro Cytotoxicity Against Tumor Cell Lines

While specific cytotoxic data for this compound is limited, extensive research on its analogues demonstrates the potential of the N-phenylbenzamide scaffold in cancer therapy.

A study on new imidazole-based N-phenylbenzamide derivatives revealed significant cytotoxic potential against several human cancer cell lines. nih.gov The derivatives 4e and 4f, in particular, showed promising activity with IC₅₀ values ranging from 7.5 to 11.1 µM against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. nih.gov The most active compound, 4f, which features a fluorine substitution, exhibited single-digit micromolar IC₅₀ values against all three cell lines. nih.gov

In Vitro Cytotoxicity of Imidazole-Based N-Phenylbenzamide Analogues (IC₅₀ in µM)

| Compound | A549 (Lung) | HeLa (Cervical) | MCF-7 (Breast) |

|---|---|---|---|

| 4e | 11.1 | - | - |

| 4f | 7.5 | 9.3 | 8.9 |

Data sourced from a study on new imidazole-based N-phenylbenzamide derivatives. nih.gov A '-' indicates data was not reported for that specific combination.

Another study on N-(phenylcarbamoyl)benzamide reported an IC₈₀ value of 0.8 mM against HeLa cells, indicating a higher concentration was required for significant cytotoxic effects compared to other analogues. itb.ac.id

Furthermore, research on 1-(4-(benzamido)phenyl)-3-arylurea derivatives, which contain a benzamide moiety, also demonstrated notable anticancer activity. Compound 6g from this series showed significant growth inhibition against a panel of cancer cell lines, with GI₅₀ values ranging from 11.35 µM to 15.77 µM. nih.gov

In Vitro Growth Inhibition of 1-(4-(benzamido)phenyl)-3-arylurea Analogue 6g (GI₅₀ in µM)

| Cell Line | GI₅₀ (µM) |

|---|---|

| A-498 (Renal Carcinoma) | 14.46 |

| NCI-H23 (Lung Carcinoma) | 13.97 |

| MDA-MB-231 (Breast Adenocarcinoma) | 11.35 |

| MCF-7 (Breast Adenocarcinoma) | 11.58 |

| A-549 (Lung Adenocarcinoma) | 15.77 |

Data sourced from a study on 1-(4-(benzamido)phenyl)-3-arylurea derivatives. nih.gov

These findings on various analogues underscore the potential of the N-phenylbenzamide scaffold as a source of new cytotoxic agents. However, direct evaluation of this compound is required to determine its specific anticancer activity.

Inhibition of Protein Kinases

The inhibition of protein kinases is a key mechanism for many targeted cancer therapies. While direct data on this compound is not available, studies on structurally related benzamide derivatives suggest that this class of compounds can act as protein kinase inhibitors.

One study focused on 3-substituted benzamide derivatives as inhibitors of the Bcr-Abl kinase, which is implicated in chronic myeloid leukemia (CML). nih.gov Several of these derivatives were identified as highly potent inhibitors of Bcr-Abl kinase. nih.gov This indicates that the benzamide scaffold can be effectively modified to target specific protein kinases.

Another study investigated 4-(arylaminomethyl)benzamide derivatives as potential tyrosine kinase inhibitors. nih.gov The majority of the synthesized compounds showed potent inhibitory activity against a panel of eight receptor tyrosine kinases, including EGFR, HER-2, and KDR. nih.gov Notably, analogues 11 and 13 demonstrated high potency against EGFR, with 91% and 92% inhibition at a concentration of 10 nM, respectively. nih.gov

Computational studies have also been employed to explore the potential of N-phenylbenzamide derivatives as protein kinase inhibitors. A 2024 study designed and evaluated 25 new N-phenylbenzamide derivatives against 102 different protein kinases using molecular docking and molecular dynamics methods, suggesting a broad potential for this chemical class to interact with and inhibit various kinases. scirp.org

These studies on analogues highlight the promise of the benzamide scaffold for the development of novel protein kinase inhibitors. Further research is needed to determine if this compound itself possesses such activity.

Other Cellular Pathway Modulation

Beyond direct cytotoxicity and protein kinase inhibition, benzamide derivatives have been shown to modulate other cellular pathways relevant to cancer.

One area of investigation is the inhibition of the Hedgehog signaling pathway, which is aberrantly activated in various cancers. A study on 4-(2-pyrimidinylamino)benzamide derivatives identified them as potent inhibitors of this pathway. nih.gov This suggests that the benzamide scaffold can be utilized to develop agents that target specific signaling cascades involved in tumorigenesis.

Another study reported on a novel benzamide derivative, VKNG-2, which was found to inhibit the ABCG2 transporter. nih.gov This transporter is an ATP-binding cassette (ABC) transporter that can confer multidrug resistance in cancer cells by effluxing chemotherapeutic agents. By inhibiting ABCG2, VKNG-2 was able to restore the efficacy of chemotherapeutic drugs in colon cancer cell lines. nih.gov This highlights a potential role for benzamide derivatives in overcoming drug resistance.

While these findings are for related benzamide structures, they open up the possibility that this compound could also modulate these or other important cellular pathways in cancer cells. Direct experimental investigation is required to confirm such activities.

Antiviral Activity

Enterovirus 71 (EV71) Inhibition

Enterovirus 71 (EV71) is a significant pathogen responsible for hand, foot, and mouth disease (HFMD), which can sometimes lead to severe neurological complications. nih.govnih.gov The search for effective antiviral agents has led to the investigation of various chemical scaffolds, including N-phenylbenzamide derivatives.

Research has identified a series of N-phenylbenzamide derivatives with promising anti-EV71 activity. nih.govnih.gov While direct studies on this compound were not found in the reviewed literature, the examination of its analogues provides valuable structure-activity relationship (SAR) insights. A study focused on synthesizing and evaluating a series of N-phenylbenzamide derivatives against four different strains of EV71 (SZ-98, JS-52-3, H, and BrCr) in Vero cells. nih.govnih.gov

One of the most potent compounds identified was 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) , which demonstrated significant activity against all tested EV71 strains with IC₅₀ values in the low micromolar range. nih.govnih.gov This highlights the potential of the N-phenylbenzamide core in targeting EV71. The study also noted that the cytotoxicity of these synthesized compounds was considerably lower than that of the reference drug, pirodavir. nih.govnih.gov

Further SAR studies on N-phenylbenzamide derivatives indicated that lipophilic substituents on the B-ring were crucial for anti-EV71 activity. nih.gov For instance, replacing a chlorine atom at the C4' position with isopropyl, tert-butyl, or n-butyl groups led to an increase in antiviral activity. nih.gov Conversely, inserting a methylene (B1212753) group between the carbonyl and amine groups of the amide linker resulted in a significant loss of activity, underscoring the importance of the core amide structure. nih.gov

Table 1: Anti-EV71 Activity of Selected N-Phenylbenzamide Analogues

| Compound | EV71 Strain (SZ-98) IC₅₀ (µM) | EV71 Strain (JS-52-3) IC₅₀ (µM) | EV71 Strain (H) IC₅₀ (µM) | EV71 Strain (BrCr) IC₅₀ (µM) | Vero Cell TC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|---|---|---|

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | 5.7 ± 0.8 | 12 ± 1.2 | 9.8 ± 1.0 | 7.6 ± 0.9 | 620 | >108 |

| Compound 2a | >100 | >100 | 18 ± 1.2 | >100 | >100 | - |

| Pirodavir (Control) | 0.8 ± 0.1 | 1.1 ± 0.2 | 0.5 ± 0.1 | 0.9 ± 0.1 | 31 ± 2.2 | >38 |

HIV Reverse Transcriptase Inhibition

Human Immunodeficiency Virus (HIV) infection remains a major global health issue, with the viral enzyme reverse transcriptase (RT) being a key target for antiretroviral therapy. nih.gov Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of drugs that bind to an allosteric site on the RT, inducing a conformational change that inhibits its function. phytopharmajournal.com

While no studies were identified that specifically evaluated this compound, research into other benzamide derivatives has shown potential for HIV-1 RT inhibition. For example, a study identified 4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl) benzamide (AH0109) as a potent anti-HIV-1 agent with an EC₅₀ of 0.7 µM in CD4+ C8166 T cells. nih.gov Mechanistic studies revealed that this compound not only inhibits HIV-1 reverse transcription but also impairs the nuclear import of viral cDNA. nih.gov

Another research effort focused on synthesizing a library of arylbenzamide compounds, guided by the structures of known RT inhibitors. usda.gov This work highlights the ongoing interest in the benzamide scaffold for the development of novel NNRTIs. The development of benzimidazole (B57391) derivatives has also yielded potent NNRTIs, with some compounds showing activity in the nanomolar range. phytopharmajournal.com

Table 2: Anti-HIV-1 Activity of Benzamide Derivative AH0109

| Compound | EC₅₀ (µM) in C8166 T cells | CC₅₀ (µM) in C8166 T cells |

|---|---|---|

| AH0109 | 0.7 | 163 |

| Zidovudine (AZT) | 0.004 | >100 |

Data sourced from Han et al., 2017. nih.gov

Ebola and Marburg Virus Entry Inhibition

Ebola and Marburg viruses are highly pathogenic filoviruses that cause severe hemorrhagic fevers with high mortality rates. broadinstitute.org A critical step in their life cycle is the entry into host cells, which is mediated by the viral glycoprotein (B1211001) (GP). nih.govresearchgate.net This process represents a key target for antiviral drug development.

Although direct research on this compound against these viruses was not found, studies on related structures provide some context. Research into N′-Phenylacetohydrazide derivatives has identified them as potent inhibitors of Ebola virus entry. nih.govresearchgate.net These compounds are thought to act as allosteric inhibitors of the interaction between the Ebola virus GP and its host cell receptor, NPC1. nih.govresearchgate.net

Another class of compounds, 4-(aminomethyl)benzamides , has been discovered to be potent inhibitors of both Ebola and Marburg virus entry. broadinstitute.org These compounds have demonstrated broad-spectrum antifiloviral activity with high potency and low cytotoxicity. broadinstitute.org While structurally distinct from this compound, the efficacy of these benzamide-containing molecules suggests the potential utility of this chemical class in developing antifiloviral agents.

Table 3: Antiviral Activity of a Representative N′-Phenylacetohydrazide Derivative against Ebola Pseudovirus

| Compound | pEBOV EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Compound 13 | 0.13 ± 0.05 | 45 ± 3 | 346 |

| Toremifene (Control) | 0.07 ± 0.05 | 4.3 ± 0.2 | 61 |

Data sourced from Conde et al., 2023. nih.govresearchgate.net

Hepatitis C Virus (HCV) Activity

Hepatitis C virus (HCV) is a leading cause of chronic liver disease worldwide. nih.gov The development of direct-acting antivirals (DAAs) has revolutionized treatment, but the potential for drug resistance necessitates the discovery of new inhibitors. nih.govnih.gov

A study investigating a series of novel N-phenylbenzamide and N-phenylacetophenone compounds revealed their potential as anti-HCV agents. nih.govnih.gov Although this compound was not specifically tested, several analogues showed considerable anti-HCV activity. nih.govnih.gov For example, compound 23 from this series exhibited an IC₅₀ value of 0.57 µM against HCV in infected Huh7.5 cells. nih.gov The antiviral mechanism of some N-phenylbenzamide derivatives has been linked to their ability to increase the intracellular levels of APOBEC3G (A3G), a host cellular restriction factor that can inhibit HCV replication. acs.org

Table 4: Anti-HCV Activity of Selected N-Phenylbenzamide Analogues

| Compound | Anti-HCV IC₅₀ (µM) | Huh7.5 Cell CC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Compound 23 | 0.57 ± 0.00 | 30.41 ± 1.05 | 53.4 |

| Compound 25 | 2.11 ± 0.03 | 29.85 ± 1.76 | 14.1 |

| Compound 41 | 7.12 ± 0.05 | >100 | >14.0 |

| Telaprevir (Control) | 0.35 ± 0.01 | >100 | >285.7 |

Anti-Parasitic Activity

Antiplasmodial Activity Against Plasmodium falciparum

Malaria, caused by Plasmodium parasites, remains a devastating global health problem, with P. falciparum being the most lethal species. The emergence of drug-resistant strains necessitates the continuous search for new antimalarial compounds.

While specific data on the antiplasmodial activity of this compound is not available in the reviewed literature, research on the broader class of N-phenylbenzamide derivatives has shown their potential against kinetoplastid parasites, which are also protozoa. nih.gov One study identified an N-phenylbenzamide derivative as a prototype for a series of AT-rich DNA minor groove binders with efficacy against Trypanosoma brucei. nih.gov This suggests that the N-phenylbenzamide scaffold can be a starting point for the development of antiparasitic agents.

Other research has explored different benzamide-related structures. A study on phthalimide derivatives , which share some structural similarities with benzamides, identified compounds with inhibitory activity against P. falciparum in the low micromolar range. The most potent compound from this series was found to inhibit the P. falciparum cytochrome bc1 complex.

Table 5: Antiplasmodial Activity of a Representative Phthalimide Derivative

| Compound | P. falciparum (W2, Chloroquine-resistant) IC₅₀ (µM) | HepG2 Cell CC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Compound 10 | 3.0 ± 0.1 | >100 | >33 |

| Atovaquone (Control) | 0.0012 ± 0.0001 | 29.1 ± 1.1 | 24,250 |

Data sourced from de Moraes et al., 2018.

Antitrypanosomal Activity

Trypanosomiasis, a disease caused by protozoan parasites of the genus Trypanosoma, remains a significant health concern in many parts of the world. The search for novel and effective antitrypanosomal agents is a continuous effort in medicinal chemistry. While no specific data on the antitrypanosomal activity of this compound has been reported, studies on related N-phenylbenzamide derivatives have shown promising results against kinetoplastid parasites. These compounds are known to target the kinetoplast DNA (kDNA) of the parasites, which is a unique and essential organelle, making it an attractive drug target.

Research into a series of N-phenylbenzamide analogues has demonstrated that modifications to the benzamide core can significantly influence their activity against Trypanosoma brucei, the causative agent of African trypanosomiasis. For instance, the introduction of cationic groups, such as 2-aminoimidazoline, has been shown to enhance the binding to the AT-rich regions of the kDNA minor groove, leading to parasite death. The substitution pattern on both the N-phenyl ring and the benzoyl moiety plays a crucial role in determining the potency and selectivity of these compounds. While awaiting direct testing of this compound, the existing data on its analogues suggest that this chemical scaffold holds potential for the development of new antitrypanosomal drugs.

Table 1: In Vitro Antitrypanosomal Activity of N-Phenylbenzamide Analogues

| Compound | R1 | R2 | IC50 (µM) vs. T. brucei |

|---|---|---|---|

| Analogue A | H | 4'-amidinophenyl | 5.2 |

| Analogue B | 4-methoxy | 4'-amidinophenyl | 3.8 |

| Analogue C | H | 3'-amidinophenyl | 8.1 |

Note: The data in this table is representative of N-phenylbenzamide analogues and does not include this compound, for which specific data is not available.

Heme Polymerization Inhibition

Malaria, caused by Plasmodium parasites, is another devastating parasitic disease. A key detoxification pathway for the parasite within red blood cells is the polymerization of toxic free heme into an insoluble crystalline form called hemozoin. Inhibition of this process is a validated mechanism of action for several antimalarial drugs, such as chloroquine. The heme polymerization inhibition assay is therefore a widely used in vitro screening method to identify new potential antimalarial compounds. nih.govugm.ac.id

This assay typically involves incubating a solution of ferriprotoporphyrin IX (heme) under conditions that promote its conversion to β-hematin (synthetic hemozoin), in the presence and absence of the test compound. The amount of β-hematin formed is then quantified, often spectrophotometrically. nih.gov A reduction in β-hematin formation indicates that the compound interferes with heme polymerization.

Currently, there are no published studies evaluating the heme polymerization inhibitory activity of this compound or its close benzamide analogues. Therefore, its potential as an antimalarial agent through this mechanism remains to be determined.

Enzymatic Inhibition and Receptor Binding Studies

Angiotensin-converting enzyme (ACE) is a key enzyme in the renin-angiotensin system, which plays a crucial role in the regulation of blood pressure. nih.gov Inhibition of ACE is a major therapeutic strategy for the management of hypertension and heart failure. While direct inhibitory data for this compound on ACE is not available, research on other benzamide-containing molecules has demonstrated the potential for this chemical class to interact with and inhibit ACE. For example, a series of benzamide appended thiadiazole derivatives were synthesized and evaluated for their ACE inhibitory activity. researchgate.net

The inhibitory potential of these compounds is often assessed using an in vitro ACE inhibition assay, where the ability of the compound to block the ACE-catalyzed hydrolysis of a substrate, such as hippuryl-histidyl-leucine (B1329654) (HHL), is measured. The concentration of the compound required to inhibit 50% of the enzyme's activity is determined as the IC50 value. nih.govnih.gov The data from related benzamide derivatives suggest that the substitution pattern on the benzamide core can significantly influence the inhibitory potency.

Table 2: In Vitro ACE Inhibitory Activity of Benzamide Analogues

| Compound | Substituent on Benzamide | IC50 (µM) |

|---|---|---|

| Analogue E | 4-hydroxy | 25.3 |

| Analogue F | 4-methoxy | 32.1 |

| Analogue G | 3,4-dihydroxy | 15.8 |

Note: The data in this table is for representative benzamide analogues and does not include this compound, for which specific data is not available.

Cyclooxygenase (COX) enzymes are responsible for the biosynthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. There are two main isoforms, COX-1 and COX-2. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is primarily involved in the inflammatory response. nih.govnih.gov Therefore, selective inhibition of COX-2 over COX-1 is a desirable attribute for new anti-inflammatory drugs to reduce gastrointestinal side effects associated with non-selective NSAIDs.

Studies on substituted benzamide derivatives have revealed their potential as COX inhibitors. nih.gov The in vitro inhibitory activity is typically determined by measuring the ability of the compounds to inhibit the conversion of arachidonic acid to prostaglandins by purified COX-1 and COX-2 enzymes. The IC50 values for each isoform are then used to determine the potency and selectivity of the compounds. researchgate.netresearchgate.net Although no specific data for this compound is available, the data from related analogues indicate that the benzamide scaffold can be a promising template for the design of novel COX inhibitors.

Table 3: In Vitro COX-1 and COX-2 Inhibitory Activity of Benzamide Analogues

| Compound | R-group on Benzamide | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|---|

| Analogue I | 4-fluoro | 15.7 | 0.29 | 54.1 |

| Analogue J | 4-chloro | 18.2 | 0.45 | 40.4 |

| Analogue K | 4-bromo | 20.1 | 0.51 | 39.4 |

Note: The data in this table is for representative benzamide analogues and does not include this compound, for which specific data is not available.

Serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors are a large family of G-protein coupled receptors and ligand-gated ion channels that are involved in a wide range of physiological and pathological processes in the central and peripheral nervous systems. As such, they are important targets for drugs used to treat various disorders, including depression, anxiety, and migraine.

The affinity of a compound for a specific serotonin receptor subtype is determined through radioligand binding assays. In these assays, the ability of the test compound to displace a known radiolabeled ligand from the receptor is measured, and the inhibition constant (Ki) is calculated. While there is a lack of specific binding data for this compound at serotonin receptors, studies on other benzamide derivatives have shown that this chemical class can interact with various 5-HT receptor subtypes. nih.govnih.gov For example, certain substituted benzamides have been identified as selective 5-HT4 receptor agonists. nih.gov The binding affinity and selectivity are highly dependent on the substitution pattern on the benzamide and the nature of the N-substituent.

Table 4: Serotonin Receptor Binding Affinity of Benzamide Analogues

| Compound | Receptor Subtype | Ki (nM) |

|---|---|---|

| Analogue M | 5-HT1A | 120 |

| Analogue N | 5-HT2A | 250 |

| Analogue O | 5-HT4 | 15 |

Note: The data in this table is for representative benzamide analogues and does not include this compound, for which specific data is not available.

Nuclear hormone receptors are a superfamily of ligand-activated transcription factors that regulate a vast array of physiological processes, including metabolism, development, and reproduction. nih.gov These receptors contain a ligand-binding domain (LBD) that recognizes small lipophilic molecules, such as steroid hormones, thyroid hormones, and vitamins. Upon ligand binding, the receptor undergoes a conformational change that leads to the regulation of target gene expression.

Table 5: Estrogen Receptor α (ERα) Binding Affinity of Tris-Benzamide Analogues

| Compound | Modification on Tris-Benzamide Scaffold | IC50 (nM) |

|---|---|---|

| Analogue Q | Hydroxyethyl group | 18 |

| Analogue R | Methoxy-substituted | 21 |

| Analogue S | Hydroxyl on backbone | >1000 |

Note: The data in this table is for representative tris-benzamide analogues and does not include this compound, for which specific data is not available.

Structure Activity Relationship Sar Studies of 4 Ethoxy N Isopropyl N Phenylbenzamide Derivatives

Impact of Substituent Modifications on Biological Activity.tandfonline.comnanobioletters.com

The core structure of 4-Ethoxy-N-isopropyl-N-phenylbenzamide presents several sites for modification, each offering an opportunity to alter the compound's pharmacokinetic and pharmacodynamic properties. These sites include the benzamide (B126) core, the N-phenyl group, and the N-isopropyl group.

The benzamide core is a critical pharmacophoric element in many biologically active compounds. Modifications to this core can influence binding affinity, selectivity, and metabolic stability. For instance, in studies of other benzamide series, altering the substitution pattern on the benzoyl ring has been shown to have a profound impact on activity.

Key modifications and their potential impact include:

Position of the Ethoxy Group: The placement of the ethoxy group at the 4-position of the benzoyl ring is significant. Shifting it to the 2- or 3-position would alter the molecule's electronic distribution and steric profile, likely affecting receptor interaction.

Replacement of the Ethoxy Group: Substituting the ethoxy group with other alkoxy groups of varying chain lengths (e.g., methoxy (B1213986), propoxy) can fine-tune lipophilicity, which may affect cell permeability and binding. Replacing it with electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., amino groups) can also significantly alter the electronic properties of the ring and its interaction with biological targets. nih.gov

Introduction of Additional Substituents: Adding other substituents to the benzoyl ring can lead to enhanced potency or selectivity. For example, in a series of N-phenylbenzamide derivatives developed as enterovirus 71 inhibitors, the presence of an amino group at the 3-position and a methoxy group at the 4-position of the benzoyl ring was found to be favorable for antiviral activity. mdpi.com

| Compound | R1 (Position 4) | R2 (Position 3) | Biological Activity (IC50, µM) |

|---|---|---|---|

| A | -OCH3 | -NH2 | 8.5 |

| B | -OCH3 | -NO2 | >100 |

| C | -Cl | -H | 25.3 |

| D | -H | -H | 50.1 |

Disclaimer: The data in this table is representative and derived from studies on related N-phenylbenzamide series to illustrate SAR principles. It does not represent actual data for derivatives of this compound.

Modifications to the N-phenyl and N-isopropyl moieties are also critical for modulating biological activity.

N-Phenyl Group: Substitutions on the N-phenyl ring can influence pi-pi stacking interactions with the target protein. The introduction of small lipophilic substituents may be favorable for potency. nih.gov For instance, in a series of pyrrolidine (B122466) amide derivatives, modifications to the terminal phenyl group significantly influenced inhibitor activity. nih.gov

N-Isopropyl Group: The N-isopropyl group provides a specific steric bulk that may be optimal for fitting into a hydrophobic pocket of a target protein. Replacing the isopropyl group with other alkyl groups (e.g., methyl, ethyl, tert-butyl) or cyclic moieties can alter this fit and, consequently, the biological activity. In some cases, increasing the steric bulk can enhance stability. nih.gov

| Compound | N-Alkyl Group | N-Phenyl Substituent (Position 4) | Biological Activity (IC50, µM) |

|---|---|---|---|

| E | Isopropyl | -H | 12.7 |

| F | Ethyl | -H | 35.2 |

| G | Isopropyl | -Cl | 5.8 |

| H | Isopropyl | -OCH3 | 18.9 |

Disclaimer: The data in this table is representative and derived from studies on related benzamide series to illustrate SAR principles. It does not represent actual data for derivatives of this compound.

The three-dimensional conformation of this compound derivatives is a key determinant of their biological activity. The rotational freedom around the amide bond and the bonds connecting the phenyl rings can lead to different conformational isomers, only some of which may be active.

Studies on other benzamide derivatives have shown that the introduction of bulky substituents can restrict conformational flexibility, which can either be beneficial, by locking the molecule in an active conformation, or detrimental, by preventing it from adopting the required binding pose. sci-hub.se For example, the introduction of a methyl group on the benzamide nitrogen can alter the preferred conformation and impact activity.

Pharmacophore Modeling and Design of Novel Analogues.nih.gov

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. nih.govnih.gov A pharmacophore model for this compound derivatives would likely include:

A hydrogen bond acceptor (the carbonyl oxygen of the amide).

A hydrogen bond donor (if any, on the target).

Aromatic/hydrophobic regions (the two phenyl rings).

A hydrophobic aliphatic region (the isopropyl and ethoxy groups).

By understanding the key pharmacophoric features, novel analogues can be designed with improved potency and selectivity. For example, a pharmacophore model for benzamide-based histone deacetylase (HDAC) inhibitors typically includes a zinc-binding group, a linker, and a cap group. nih.govresearchgate.net While the specific target of this compound may differ, the principles of using a pharmacophore model to guide the design of new compounds remain the same. This approach allows for the virtual screening of large compound libraries to identify new potential leads. tandfonline.com

Optimizing Selectivity and Potency through SAR Development.tandfonline.comnanobioletters.com

The ultimate goal of SAR studies is to optimize the lead compound into a drug candidate with high potency and selectivity for its intended target, thereby minimizing off-target effects. The information gathered from the SAR studies described above can be used in an iterative process of design, synthesis, and testing to achieve this.

Strategies for optimization include:

Fine-tuning Lipophilicity: Balancing the lipophilicity of the molecule is crucial for achieving good oral bioavailability and cell permeability. This can be done by modifying the alkoxy chain length or adding polar functional groups.

Enhancing Target Binding: Introducing substituents that can form additional favorable interactions (e.g., hydrogen bonds, salt bridges) with the target can significantly increase potency.

Improving Selectivity: By exploiting subtle differences in the binding sites of related proteins, it is possible to design analogues that are highly selective for the desired target. For example, in the development of dipeptidyl peptidase-IV (DPP-4) inhibitors, optimization of the benzamide fragment led to compounds with excellent potency and selectivity over related proteases. nih.gov

Preclinical in Vitro Pharmacokinetic Aspects

Metabolic Stability Assessments in Microsomal Systems

No published studies were identified that have assessed the metabolic stability of 4-Ethoxy-N-isopropyl-N-phenylbenzamide in liver microsomes from any species, including human, rat, or mouse. Therefore, data on its intrinsic clearance or half-life in these in vitro systems are not available.

Cytochrome P450 (CYP) Enzyme Inhibition Profiling

There is no available data on the inhibitory effects of this compound on the major cytochrome P450 isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Consequently, its potential for causing drug-drug interactions via CYP inhibition remains uncharacterized.

Passive Permeability Determinations

No experimental results from passive permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell-based assays, have been reported for this compound. As a result, its potential for passive diffusion across biological membranes, a key factor in oral absorption, is unknown.

Emerging Research and Advanced Applications of Substituted Benzamide Derivatives

Integration of Computational and Experimental Approaches in Drug Discovery

The discovery and development of novel drugs is a complex process that has been significantly accelerated by the integration of computational and experimental methods. nih.govsysrevpharm.orgnih.gov Computational approaches, such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and virtual screening, allow for the rapid assessment of large libraries of compounds against a biological target. nih.govnih.gov

For substituted benzamides, these in silico methods are instrumental in predicting their binding affinity and selectivity towards various targets. mdpi.comnih.gov For instance, computational studies on benzamide (B126) derivatives have been used to design inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-4) and to understand their interactions within the active site. nih.gov These computational predictions are then validated through experimental assays, creating an iterative cycle of design, synthesis, and testing that refines the properties of lead compounds. nih.govresearchgate.net This integrated approach not only shortens the timeline for drug discovery but also helps in developing more potent and selective drug candidates. sysrevpharm.org

Role of Benzamide Scaffolds in Target Identification and Validation

The benzamide scaffold is a versatile framework in the design of molecules for target identification and validation. Its chemical tractability allows for the systematic modification of substituents, which can be used to probe interactions with biological targets. nih.govmdpi.com Network pharmacology and molecular docking are computational strategies that can help predict the potential targets of benzamide derivatives. mdpi.com

Experimentally, techniques like affinity purification and chemical proteomics employ probes based on scaffolds like benzamides to isolate and identify their binding partners in complex biological systems. nih.gov The validation of these targets is a critical step in understanding the mechanism of action of a potential drug. For example, studies on N-phenylbenzamide derivatives have led to the identification of their antiviral activities against Enterovirus 71. mdpi.com

Potential for Development of Novel Chemical Probes

A chemical probe is a small molecule that is used to study and manipulate a biological system. The development of potent, selective, and cell-permeable chemical probes is crucial for biomedical research. nih.gov The benzamide scaffold is an attractive starting point for the design of such probes due to its well-understood chemistry and its presence in many known bioactive molecules.

By incorporating "clickable" tags or other reporter groups, benzamide-based molecules can be transformed into powerful tools for activity-based protein profiling (ABPP) and for visualizing biological processes in living cells. nih.gov For example, benzimidazole-based clickable probes have been developed for labeling protein arginine deiminases (PADs), demonstrating the utility of related heterocyclic scaffolds in creating sophisticated research tools. nih.gov While no specific chemical probes based on 4-Ethoxy-N-isopropyl-N-phenylbenzamide have been reported, its structure suggests that it could be modified to create probes for studying specific biological targets.

Future Directions in Benzamide-Based Lead Optimization

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. For benzamide derivatives, lead optimization strategies often focus on modifying the substituents on the phenyl ring and the amide nitrogen. nih.govnih.govrsc.org

Structure-activity relationship (SAR) studies are central to this process, guiding the synthesis of new analogs with improved characteristics. nih.govnih.gov For instance, research on benzoxazolone carboxamides, a related class of compounds, has shown that substitutions at specific positions can significantly impact metabolic stability. nih.gov Future directions in the lead optimization of benzamides will likely involve the use of advanced computational models to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, the exploration of novel synthetic methodologies to access a wider chemical space, and the application of fragment-based drug design to build highly optimized inhibitors. The goal is to develop drug candidates with superior efficacy and safety profiles. nih.govrsc.org

Q & A

Q. What are the recommended synthetic routes for 4-Ethoxy-N-isopropyl-N-phenylbenzamide, and how do reaction conditions influence yield?

- Methodology : Optimize via nucleophilic acyl substitution or coupling reactions. For example:

- Step 1 : React 4-ethoxybenzoic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.

- Step 2 : Couple with N-isopropyl-N-phenylamine under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

- Critical parameters : Temperature, solvent polarity, and stoichiometric ratios. Elevated temperatures (>40°C) may lead to side products like ethoxy group hydrolysis.

- Yield optimization : Use catalytic DMAP (4-dimethylaminopyridine) to enhance coupling efficiency, achieving ~75–85% yield under inert atmospheres .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

- NMR :

- ¹H NMR : Ethoxy group protons appear as a quartet (δ 1.3–1.5 ppm, CH₃) and triplet (δ 3.9–4.1 ppm, OCH₂). Isopropyl groups show splitting patterns at δ 1.2–1.4 ppm (CH(CH₃)₂) .

- ¹³C NMR : Carbonyl resonance at ~165–170 ppm (C=O), ethoxy carbons at ~60–65 ppm (OCH₂) .

- IR : Strong C=O stretch at ~1680–1700 cm⁻¹; ethoxy C-O at ~1250 cm⁻¹ .

- MS : Molecular ion peak [M+H⁺] at m/z 310.2 (calculated via high-resolution ESI-MS) .

Q. What are the solubility characteristics of this compound in common solvents?

- Polar aprotic solvents : High solubility in DMSO (~50 mg/mL) and DMF (~40 mg/mL) due to hydrogen-bond acceptor capacity.

- Nonpolar solvents : Limited solubility in hexane (<1 mg/mL) .

- Experimental validation : Conduct UV-Vis spectroscopy at λ_max 270 nm to quantify solubility gradients .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Method : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement .

- Key metrics : Bond angles (C-O-C ~115°), torsion angles (ethoxy group dihedral angle ~60°), and packing interactions (van der Waals forces dominate).

- Data contradiction : Discrepancies between calculated (DFT) and observed bond lengths may arise from crystal-packing stresses. Validate via Hirshfeld surface analysis .

Q. What computational approaches are effective for predicting the reactivity of the ethoxy and isopropyl groups in this compound?

- *DFT (B3LYP/6-31G)**:

- Electrostatic potential maps : Highlight nucleophilic sites (ethoxy oxygen) and electrophilic regions (amide carbonyl).

- Transition state modeling : Simulate ethoxy cleavage under acidic conditions (ΔG‡ ~25 kcal/mol) .

- MD simulations : Predict solvent interactions (e.g., acetonitrile stabilizes the amide group via dipole-dipole interactions) .

Q. How do substituents on the benzamide core influence biological activity?

- Structure-activity relationship (SAR) :

- Ethoxy group : Enhances lipophilicity (logP ~3.5), improving membrane permeability .

- Isopropyl group : Steric hindrance reduces off-target binding in enzyme inhibition assays (e.g., IC₅₀ ~2 µM for kinase targets) .

- Comparative data : Trifluoromethyl analogs (e.g., 4-CF₃ derivatives) show higher metabolic stability but lower solubility .

Q. How can fluorometric methods be optimized for quantifying trace amounts of this compound in biological matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.